2-Oxazolidinone, 3-(6-amino-3-pyridinyl)-
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Overview
Description
2-Oxazolidinone, 3-(6-amino-3-pyridinyl)-: is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is a derivative of oxazolidinone, which is known for its broad applications in medicinal chemistry. The presence of the 6-amino-3-pyridinyl group enhances its biological activity, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions:
[3 + 2] Coupling Reaction: One of the common methods for synthesizing 2-oxazolidinones involves the [3 + 2] coupling reaction of isocyanates with epoxides.
Non-Phosgene Routes: Another approach includes the ring-opening of aziridines by carbon dioxide (CO₂) and the one-pot reaction of primary amines with epoxides and CO₂.
Industrial Production Methods: Industrial production of 2-oxazolidinones often employs high-efficiency catalysts and optimized reaction conditions to achieve high yields. The use of environmentally friendly solvents and reagents is also a focus to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Oxazolidinone, 3-(6-amino-3-pyridinyl)- can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen functionalities, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: 2-Oxazolidinone, 3-(6-amino-3-pyridinyl)- is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets .
Medicine: Medicinally, derivatives of 2-oxazolidinone are explored for their antibacterial, anticancer, and anti-inflammatory properties. Linezolid, a well-known antibiotic, is a derivative of oxazolidinone .
Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of 2-oxazolidinone, 3-(6-amino-3-pyridinyl)- involves its interaction with molecular targets such as enzymes and receptors. For instance, oxazolidinone derivatives like linezolid inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome, thereby preventing the formation of the initiation complex for protein synthesis .
Comparison with Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A second-generation oxazolidinone with enhanced activity against resistant bacterial strains.
3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives: These compounds have been synthesized and evaluated for their antibacterial activity, showing promising results in inhibiting biofilm formation and reducing drug resistance.
Uniqueness: 2-Oxazolidinone, 3-(6-amino-3-pyridinyl)- stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to form hydrogen bonds and its higher metabolic stability make it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
3-(6-aminopyridin-3-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H9N3O2/c9-7-2-1-6(5-10-7)11-3-4-13-8(11)12/h1-2,5H,3-4H2,(H2,9,10) |
InChI Key |
RVTAVCFAMLELRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1C2=CN=C(C=C2)N |
Origin of Product |
United States |
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